4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide
Description
4-((4-Fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is a sulfonamide-containing compound featuring a benzo[d]thiazole core substituted at the 5-position with a methyl group and a butanamide chain linked to a 4-fluorophenylsulfonyl moiety. Its synthesis involves multi-step reactions, including sulfonylation, oxidation, and amide coupling, as detailed in .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-12-20-16-11-14(6-9-17(16)25-12)21-18(22)3-2-10-26(23,24)15-7-4-13(19)5-8-15/h4-9,11H,2-3,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEDMCJWVWSAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d]thiazolyl intermediate, followed by the introduction of the fluorophenyl sulfonyl group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that 4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide exhibits a range of biological activities, primarily focusing on its anticancer and antimicrobial properties.
Anticancer Activity
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of the p53 pathway, which is crucial for regulating the cell cycle and promoting cell death in response to DNA damage .
- Cell Line Studies : In vitro studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, compounds with similar structural features have demonstrated IC50 values below 5 µg/mL against MCF7 (human breast adenocarcinoma) cells .
- Case Study : A study evaluating a series of thiazole derivatives indicated that those containing fluorinated phenyl groups exhibited enhanced antitumor activity compared to their non-fluorinated counterparts, suggesting a structure-activity relationship that favors the inclusion of electron-withdrawing groups like fluorine .
Antimicrobial Properties
- Broad Spectrum Activity : The sulfonamide group in the compound contributes to its antimicrobial properties, making it a candidate for further studies against bacterial strains and fungi .
- Mechanism : The compound may inhibit key enzymes involved in microbial metabolism, thus preventing growth and proliferation .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Benzo[d]thiazole Moiety : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides under nucleophilic substitution conditions.
- Amidation : The final step involves reacting the intermediate with an appropriate amine to form the butanamide structure.
Mechanism of Action
The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the fluorophenyl group can enhance the compound’s binding affinity. The benzo[d]thiazolyl group can participate in various biochemical pathways, leading to the compound’s overall effects.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features and Analogues:
†Calculated based on molecular formulas; ‡Approximate range.
Key Observations:
Substituent Position on Benzo[d]thiazole:
- The target compound’s 2-methyl group at the 5-position contrasts with Compound 1’s 4-methyl group at the 2-position . This positional isomerism may influence steric interactions in biological targets or solubility.
- The 4-fluorophenylsulfonyl group in the target compound replaces the phenylsulfonyl group in Compound 1. Fluorine’s electron-withdrawing effect could enhance metabolic stability or binding affinity .
Sulfonyl vs.
Core Heterocycles:
- Triazole-thiones () lack the benzo[d]thiazole core but share sulfonyl groups. Their tautomeric equilibria (thione vs. thiol) may affect reactivity and biological activity .
- Pyrimidine-thiazole derivatives () prioritize kinase inhibition profiles, whereas the target compound’s amide chain may target different enzymes or receptors .
Physicochemical Properties:
- Spectroscopic Data:
Biological Activity
4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
The molecular formula for this compound is with a molecular weight of 392.5 g/mol. The compound features a sulfonamide linkage, which is often associated with various biological activities, including antimicrobial and anticancer properties .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of bases such as pyridine.
- Formation of the Amide Bond : The final step involves coupling the benzo[d]thiazole derivative with the butanamide moiety .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating various biological pathways. This interaction may lead to therapeutic outcomes in diseases such as cancer and neurodegenerative disorders .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit:
- Anticancer Activity : Studies have shown that related thiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- Acetylcholinesterase Inhibition : Some thiazole compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by enhancing acetylcholine levels .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for 4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, starting with sulfonylation of a fluorophenyl intermediate followed by coupling with a 2-methylbenzothiazole amine derivative. Key steps include sulfonyl chloride formation and nucleophilic substitution. Critical parameters include temperature control (e.g., room temperature for sulfonylation ), pH adjustment during acidification (pH 5–6 to precipitate intermediates ), and purification via flash chromatography. Pyridine is often used as a solvent and base to neutralize HCl byproducts .
Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying connectivity, particularly the sulfonyl group (δ ~3.5–4.0 ppm for adjacent protons) and benzothiazole aromatic signals (δ ~7.0–8.5 ppm). Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (FT-IR) spectroscopy identifies functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) .
Q. How can researchers design initial biological screening assays to evaluate this compound’s potential therapeutic activity?
Prioritize targets based on structural analogs, such as thiazole derivatives known for antimicrobial or anticancer activity . Use in vitro assays:
- Anticancer : MTT assay on 60 cancer cell lines (e.g., NCI-60 panel) with IC₅₀ determination .
- Antimicrobial : Broth microdilution to assess minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria . Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and validate with dose-response curves.
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) can model binding to enzymes like sphingosine kinase (SphK1) based on sulfonamide-thiazole interactions . Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity. Use software like Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate electrostatic potentials .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy against specific targets?
- Modify substituents : Replace the 4-fluorophenyl group with chloro or methoxy analogs to assess electronic effects on binding .
- Scaffold hopping : Compare with 1,3,4-thiadiazole or imidazole derivatives to evaluate heterocycle influence .
- Bioisosteric replacement : Substitute the sulfonyl group with carbonyl or phosphoryl moieties to study steric and electronic impacts . Validate changes via enzymatic assays (e.g., SphK1 inhibition ) and crystallography (CCDC deposition ).
Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-containing thiazole derivatives?
- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., ATP-based viability assays).
- Meta-analysis : Compare data across studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) or exposure time (48 vs. 72 hours) .
- Mechanistic validation : Confirm target engagement via Western blot (e.g., apoptosis markers like caspase-3) or isothermal titration calorimetry (ITC) for binding affinity .
Q. How can researchers elucidate the compound’s mechanism of action in inhibiting enzymatic targets?
- Kinetic studies : Measure enzyme inhibition (IC₅₀) under varying substrate concentrations to determine competitive/non-competitive behavior .
- X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., SphK1) to resolve binding modes (deposit structures in PDB) .
- Mutagenesis : Engineer active-site mutations (e.g., Asp308Ala in SphK1) to validate interaction residues .
Q. What methodologies are recommended for assessing pharmacokinetic properties in preclinical models?
- In vitro ADME : Microsomal stability assays (human liver microsomes) to estimate metabolic half-life.
- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .
- In vivo PK : Administer intravenously/orally to rodents, collect plasma samples, and quantify via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
